molecular formula C18H16N2O2 B12938059 Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- CAS No. 619297-41-5

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-

Cat. No.: B12938059
CAS No.: 619297-41-5
M. Wt: 292.3 g/mol
InChI Key: WXAXXBOOMSPODO-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- is a structurally complex molecule characterized by an acetamide backbone linked to a 4-methylphenyl group and an indole-2-carbonyl moiety. The indole ring, a bicyclic structure with a pyrrole fused to a benzene ring, is substituted at the 2-position with a carbonyl group, which may enhance its ability to participate in hydrogen bonding and π-π interactions.

Properties

CAS No.

619297-41-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(19-12(2)21)14(9-11)18(22)17-10-13-5-3-4-6-15(13)20-17/h3-10,20H,1-2H3,(H,19,21)

InChI Key

WXAXXBOOMSPODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Indole Derivative Preparation

The indole moiety substituted at the 2-position with a carbonyl group is typically prepared by:

  • Reacting indole with oxalyl chloride or other acyl chlorides under controlled temperature (0 to 25 °C) in aprotic solvents such as tetrahydrofuran or ethyl ether.
  • The reaction is often carried out with a slight excess of oxalyl chloride (1.2 equivalents) to ensure complete conversion.
  • The resulting indole-2-carbonyl chloride intermediate is then used directly or isolated for further coupling.

This step is critical for introducing the carbonyl functionality at the 2-position of the indole ring.

Formation of N-Substituted Acetamide

The key step involves coupling the indole-2-carbonyl intermediate with the 4-methylphenyl amine to form the acetamide bond:

  • The 4-methylphenyl amine is reacted with the indole-2-carbonyl chloride or an activated carboxylic acid derivative (e.g., using carbonyldiimidazole) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (up to 35 °C) for several hours (2–8 h).
  • Acid-binding agents such as triethylamine or sodium hydride may be used to neutralize the generated HCl and drive the reaction forward.
  • After completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents like ethyl acetate.
  • Purification is achieved by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/isopropyl ether).

This method yields the desired acetamide with high purity and good yield.

Alternative Synthetic Routes

  • N-Substituted 2-bromoacetamide intermediates : In some synthetic schemes, 2-bromo-N-substituted acetamides are prepared by reacting aryl amines with 2-bromoacetyl bromide in basic aqueous media. These intermediates then react with indole derivatives under basic conditions (e.g., sodium hydride in DMF) to form the target acetamides.
  • Use of sodium hydride and DMSO : Indole can be deprotonated with sodium hydride in dry DMSO, followed by alkylation with alkyl halides to prepare substituted indoles, which are then converted to the acetamide derivatives.
  • Multi-step synthesis involving hydrazides and cyclization : For related indole acetamides, hydrazide intermediates are cyclized to form heterocyclic rings before coupling with amines to form the final acetamide.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Indole acylation Oxalyl chloride (1.2 eq), acid-binding agent THF, ethyl ether 0 to 25 °C ~3 hours Slight excess oxalyl chloride preferred
Amide bond formation Indole-2-carbonyl chloride + 4-methylphenyl amine THF, DMF Room temp to 35 °C 2–8 hours Use of triethylamine or NaH as base
Preparation of 2-bromoacetamide intermediates 2-bromoacetyl bromide + aryl amine (1:1) Aqueous Na2CO3 solution Room temperature 10–20 min Precipitates filtered and washed
Coupling with indole thiol 2-bromoacetamide + indole-oxadiazole thiol + NaH DMF 35 °C 8 hours Yields good purity products

Purification and Characterization

  • Purification is commonly done by flash column chromatography using silica gel with eluents such as n-hexane/ethyl acetate mixtures.
  • Crystallization from ethyl acetate and isopropyl ether is used to obtain pure crystalline products.
  • Characterization includes melting point determination, 1H-NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

  • The use of sodium hydride in dry DMSO is effective for deprotonating indole and facilitating alkylation or acylation reactions.
  • Oxalyl chloride is a preferred reagent for introducing the 2-carbonyl group on indole under mild conditions.
  • Coupling reactions with 4-methylphenyl amine proceed efficiently at room temperature with appropriate acid scavengers.
  • Multi-step syntheses involving intermediate formation of 2-bromoacetamides and subsequent nucleophilic substitution with indole derivatives provide versatile routes to diverse acetamide analogs.
  • Purification by chromatography and crystallization yields high-purity compounds suitable for biological evaluation.

This comprehensive analysis integrates diverse synthetic methodologies and reaction conditions for the preparation of Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- , reflecting current best practices in organic synthesis of indole-based acetamides.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- serves as a critical building block for synthesizing more complex organic molecules. Its unique indole structure allows for various chemical modifications, enabling the development of new compounds with potentially enhanced properties.

Biology

Research has indicated that this compound exhibits significant biological activity. Studies have focused on its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Compounds similar to Acetamide have demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) suggest effectiveness comparable to standard antibiotics like levofloxacin.
  • Anticancer Potential : Investigations into its anticancer effects reveal that related compounds can inhibit the growth of various cancer cell lines. Mechanisms include apoptosis induction and cell cycle arrest, with IC50 values indicating effective inhibition of cancer cell proliferation.

Medicine

The therapeutic potential of Acetamide derivatives is being explored in various disease contexts. The indole moiety facilitates interactions with biological receptors, influencing cellular pathways relevant to disease treatment.

Antibacterial Activity Study

A study published in a peer-reviewed journal highlighted the effectiveness of indole-based acetamides against common bacterial strains. The research indicated that these compounds could serve as lead candidates for developing new antimicrobial agents.

Anticancer Research

In another significant study, researchers evaluated the anticancer effects of Acetamide derivatives on human cancer cell lines. Results showed substantial growth inhibition and induced apoptosis, suggesting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various biological receptors, influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Similarities and Variations

Core Structural Features

The target compound shares a common acetamide-indole framework with several analogs (Table 1). Key structural variations include:

  • Indole substitution pattern : Unlike compounds with indole-3-yl groups (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide in ), the indole-2-ylcarbonyl group in the target compound may alter binding interactions with biological targets due to differences in electronic distribution and spatial orientation .
  • Phenyl ring substituents : The 4-methyl group on the phenyl ring contrasts with electron-withdrawing groups (e.g., chloro, nitro) in analogs like 10j (3-chloro-4-fluorophenyl) and 10l (4-nitrophenyl). These substitutions influence polarity, solubility, and intermolecular interactions .
  • Heterocyclic extensions : Compounds such as N-[2-(4-(1H-indol-2-ylcarbonyl)piperazinyl)-3-pyridinyl]acetamide () incorporate additional heterocycles (piperazine, pyridine), which may enhance solubility or target selectivity compared to the simpler methylphenyl group in the target compound .
Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents on Phenyl Ring Indole Position Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-methyl 2 Not reported Not reported Indole-2-carbonyl, acetamide
10j () 3-chloro-4-fluoro 3 192–194 8 Chloro, fluoro
10l () 4-nitro 3 190–191 14 Nitro
N-(4-chloro-2-...acetamide () 4-chloro 2 Not reported Not reported Hydrazino, oxo
N-[2-(4-(indole-2-carbonyl)piperazinyl)... () None (piperazine-pyridine) 2 Not reported Not reported Piperazine, pyridine

Physicochemical Properties

  • Lipophilicity : The methyl group enhances lipophilicity compared to polar substituents (e.g., nitro in 10l), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] (CAS No. 619297-41-5), is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide
CAS Number 619297-41-5

The biological activity of Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] is primarily attributed to its interaction with various biological targets. The indole moiety in the compound facilitates binding to specific receptors and enzymes, influencing several cellular pathways. Research indicates that compounds with indole structures often exhibit significant pharmacological properties due to their ability to modulate enzyme activities and receptor functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including those containing indole structures. For instance, a study demonstrated that certain indole-based compounds exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like levofloxacin .

Anticancer Potential

Acetamide derivatives have also been investigated for their anticancer properties. Research has shown that compounds similar to N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl] can inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies on related compounds revealed IC50 values indicating effective inhibition of cancer cell proliferation .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A series of acetamide derivatives were synthesized and tested for antibacterial activity using agar well diffusion assays.
    • Compounds demonstrated significant inhibition against E. coli and S. aureus, with some exhibiting MIC values lower than those of standard treatments .
  • Anticancer Research :
    • Investigations into the anticancer effects of indole derivatives revealed that certain acetamides could induce apoptosis in U87MG glioblastoma cells.
    • The mechanism involved modulation of signaling pathways associated with cell survival and proliferation .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicated that modifications to the acetamide structure could enhance biological activity.
    • Compounds with specific substitutions on the indole ring showed improved potency against both bacterial strains and cancer cell lines .

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